molecular formula C7H8O3 B164734 6-Oxabicyclo[3.1.0]hex-3-en-2-one,  1-(methoxymethyl)-,  (1R)-  (9CI) CAS No. 130195-91-4

6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI)

Cat. No. B164734
M. Wt: 140.14 g/mol
InChI Key: QPSBYLIABBKBPK-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI) is a chemical compound that belongs to the family of bicyclic compounds. It is commonly known as 3-Methoxymethyl-6-oxabicyclo[3.1.0]hexan-2-one. This compound has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI).

Mechanism Of Action

The mechanism of action of 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI) is not well understood. However, studies have shown that this compound has the potential to inhibit the activity of certain enzymes such as histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.

Biochemical And Physiological Effects

6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI) has been shown to have several biochemical and physiological effects. Studies have shown that this compound has the potential to inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties, which could have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One of the main advantages of 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI) is its unique chemical structure, which makes it a valuable building block for the synthesis of various compounds. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise. In addition, the mechanism of action of this compound is not well understood, which could limit its potential applications in scientific research.

Future Directions

There are several future directions for the research on 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI). One potential direction is to further investigate the mechanism of action of this compound. Understanding the mechanism of action could provide insights into potential therapeutic applications of this compound in the treatment of cancer and other diseases. Another potential direction is to explore the potential applications of this compound in the synthesis of natural products with anti-cancer properties. Overall, the unique chemical structure and potential applications of 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI) make it a valuable compound for scientific research.

Synthesis Methods

The synthesis of 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI) is a complex process that involves several steps. The most common method for the synthesis of this compound is the Diels-Alder reaction. This reaction involves the reaction of a diene and a dienophile to form a cyclohexene ring. The reaction is carried out in the presence of a catalyst such as aluminum chloride. The resulting product is then treated with methanol and sodium methoxide to obtain 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI).

Scientific Research Applications

6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI) has several potential applications in scientific research. It has been used as a starting material for the synthesis of various compounds such as chiral oxazolidinones and amino acids. This compound has also been used as a building block for the synthesis of natural products such as (+)-Trichostatin A, which has anti-cancer properties.

properties

CAS RN

130195-91-4

Product Name

6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI)

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

(1R,5R)-1-(methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one

InChI

InChI=1S/C7H8O3/c1-9-4-7-5(8)2-3-6(7)10-7/h2-3,6H,4H2,1H3/t6-,7+/m1/s1

InChI Key

QPSBYLIABBKBPK-RQJHMYQMSA-N

Isomeric SMILES

COC[C@]12[C@H](O1)C=CC2=O

SMILES

COCC12C(O1)C=CC2=O

Canonical SMILES

COCC12C(O1)C=CC2=O

synonyms

6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI)

Origin of Product

United States

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